Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as phosphonates, amines, and nitro compounds under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and phosphonate-containing molecules. Examples are:
- DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H19FN3O6P |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19FN3O6P/c1-27-30(26,28-2)19-18(21-12-14-3-7-15(20)8-4-14)29-17(22-19)11-13-5-9-16(10-6-13)23(24)25/h3-10,21H,11-12H2,1-2H3 |
InChI Key |
UPLWPXDBSHTNQC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.